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Compound of Interest

Compound Name: 2-Hydroxybenzoyl azide

Cat. No.: B15469260 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR,

MS) and a detailed experimental protocol for the synthesis of 2-Hydroxybenzoyl Azide. This

information is critical for researchers engaged in the synthesis of novel therapeutic agents and

other applications where this reactive intermediate is employed.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Hydroxybenzoyl Azide.

While a complete, unified dataset from a single source is not readily available in the public

domain, the following information has been compiled from relevant studies of closely related

compounds and general spectroscopic principles for aryl azides.

Table 1: Nuclear Magnetic Resonance (NMR) Data

A complete, experimentally verified NMR dataset for 2-Hydroxybenzoyl Azide is not currently

available in the searched literature. However, based on the analysis of similar benzoyl and 2-

hydroxybenzoyl compounds, the expected chemical shifts are outlined below.
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¹H NMR (Proton) ¹³C NMR (Carbon)

Chemical Shift (δ) ppm Chemical Shift (δ) ppm

Aromatic Protons: 6.8 - 8.0 (m) Carbonyl Carbon (C=O): ~165-170

Hydroxyl Proton (-OH): 9.0 - 11.0 (s, br) Aromatic Carbons: ~115-160

Note: Predicted values based on analogous

structures. 'm' denotes multiplet, 's' singlet, and

'br' broad signal.

Note: Predicted values based on analogous

structures.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of azides is characterized by a strong, sharp absorption band for the

asymmetric stretching of the azide group.

Functional Group
Characteristic Absorption

(cm⁻¹)
Reference

Azide (N₃), asymmetric stretch ~2100 - 2150 [1]

Carbonyl (C=O), stretch ~1680 - 1700 [1]

Hydroxyl (O-H), stretch ~3200 - 3600 (broad) General

Aromatic (C-H), stretch ~3000 - 3100 General

Data is supported by the FT-IR characterization of a salicylic acid-benzene azimide cocrystal,

which is expected to exhibit similar vibrational modes for the 2-hydroxybenzoyl azide moiety.

[1]

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of 2-Hydroxybenzoyl Azide would be expected to show the molecular ion

peak and characteristic fragmentation patterns.
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Ion m/z (Mass-to-Charge Ratio) Notes

[M]⁺ 163.04 Molecular Ion

[M - N₂]⁺ 135.03 Loss of nitrogen gas

[M - N₃]⁺ 121.03 Loss of azide radical

Note: Predicted m/z values based on the molecular formula C₇H₅N₃O₂.

Experimental Protocols
The synthesis of 2-Hydroxybenzoyl Azide can be achieved through the reaction of 2-

hydroxybenzoyl chloride (salicyloyl chloride) with sodium azide. The following protocol is a

standard and effective method.

2.1. Synthesis of 2-Hydroxybenzoyl Azide

This procedure involves the conversion of salicylic acid to its acyl chloride, followed by reaction

with sodium azide.

Materials:

Salicylic acid

Thionyl chloride (SOCl₂)

Sodium azide (NaN₃)

Anhydrous dichloromethane (DCM)

Anhydrous acetone

Ice bath

Standard laboratory glassware and magnetic stirrer

Procedure:
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Preparation of 2-Hydroxybenzoyl Chloride: In a round-bottom flask equipped with a reflux

condenser and a magnetic stirrer, add salicylic acid (1 equivalent). Slowly add thionyl

chloride (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2-3

hours until the evolution of HCl gas ceases. After cooling, remove the excess thionyl chloride

under reduced pressure to obtain crude 2-hydroxybenzoyl chloride.

Formation of 2-Hydroxybenzoyl Azide: Dissolve the crude 2-hydroxybenzoyl chloride in

anhydrous acetone. In a separate flask, dissolve sodium azide (1.5 equivalents) in a minimal

amount of water and add it to the acetone solution. Stir the reaction mixture vigorously at

0°C (ice bath) for 1-2 hours.

Work-up and Isolation: After the reaction is complete (monitored by TLC), pour the mixture

into a separatory funnel containing cold water and extract with dichloromethane. Wash the

organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic

layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield

2-Hydroxybenzoyl Azide as a solid.

2.2. Spectroscopic Characterization Methods

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 500 MHz

spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the

solvent.

IR Spectroscopy: The IR spectrum can be obtained using a Fourier-Transform Infrared

(FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

Mass Spectrometry: Mass spectra can be acquired using an Electron Ionization (EI) or

Electrospray Ionization (ESI) mass spectrometer.

Visualizations
Diagram 1: Synthesis Workflow
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Caption: Workflow for the synthesis and analysis of 2-Hydroxybenzoyl Azide.

Diagram 2: Spectroscopic Data Relationship
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Relationship of Spectroscopic Data
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Caption: Interrelation of spectroscopic techniques for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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